molecular formula C7H6IN3 B2460422 6-iodo-1H-indazol-3-amine CAS No. 1208089-80-8

6-iodo-1H-indazol-3-amine

Cat. No.: B2460422
CAS No.: 1208089-80-8
M. Wt: 259.05
InChI Key: ZCOVGSLRWICSKC-UHFFFAOYSA-N
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Description

6-iodo-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6IN3. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 6th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research.

Safety and Hazards

When handling 6-Iodo-1H-indazol-3-ylamine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazole-3-ylamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-iodo-1H-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-indazol-3-ylamine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

6-iodo-1H-indazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-ylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-1H-indazol-3-ylamine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Chloro-1H-indazol-3-ylamine: Contains a chlorine atom, which also influences its chemical and biological properties.

Uniqueness

The presence of the iodine atom in 6-iodo-1H-indazol-3-amine makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro counterparts. This can be advantageous in the synthesis of complex molecules. Additionally, the iodine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

6-iodo-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOVGSLRWICSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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